Dodecylsilane

Surface modification Hydrophobic coatings Wettability

Dodecylsilane (C₁₂H₂₈Si, MW 200.44 g/mol) is a primary alkylsilane silyl hydride characterized by a 12-carbon straight alkyl chain terminating in a SiH₃ head group. It is a clear, colorless liquid with a density of 0.7753 g/mL, a refractive index of 1.438, and a boiling point of 80 °C at 7 mmHg.

Molecular Formula C12H25Si
Molecular Weight 197.41 g/mol
CAS No. 872-19-5
Cat. No. B1602861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecylsilane
CAS872-19-5
Molecular FormulaC12H25Si
Molecular Weight197.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[Si]
InChIInChI=1S/C12H25Si/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3
InChIKeyXOHGVHRQSJBUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecylsilane CAS 872-19-5: Technical Specifications and Procurement Baseline


Dodecylsilane (C₁₂H₂₈Si, MW 200.44 g/mol) is a primary alkylsilane silyl hydride characterized by a 12-carbon straight alkyl chain terminating in a SiH₃ head group . It is a clear, colorless liquid with a density of 0.7753 g/mL, a refractive index of 1.438, and a boiling point of 80 °C at 7 mmHg [1]. Unlike conventional silane coupling agents that rely on alkoxy or chloro leaving groups, dodecylsilane belongs to the silyl hydride class and reacts with hydroxylic surfaces and metals via dehydrogenative coupling or dissociative adsorption, liberating hydrogen rather than alcohol or HCl . Commercial availability is typically at 97% purity .

Why Dodecylsilane Cannot Be Replaced by Generic Alkylsilanes in Surface Engineering


Alkylsilane performance is exquisitely sensitive to chain length. Systematic studies demonstrate that water contact angle increases predictably with alkyl chain length: C3-modified mesoporous silica yields 46.5° ± 2.0°, C8 yields 96.7° ± 1.2°, C12 (dodecyl) yields 98.6° ± 1.4°, and C18 yields 102.1° ± 1.6° [1]. However, the incremental gain from C12 to C18 is marginal (Δ ≈ 3.5°), whereas the jump from C8 to C12 represents a critical threshold where perpendicular chain orientation and maximal packing density are achieved [2]. Furthermore, dodecylsilane's SiH₃ functionality enables dissociative adsorption onto pure metal surfaces (Au, Ti, Zr) at room temperature—a capability absent in alkoxy- or chloro-silanes, which require surface hydroxyl groups for covalent attachment . Substituting a shorter-chain analog (e.g., octylsilane) sacrifices hydrophobicity and packing order; substituting a longer-chain analog (e.g., octadecylsilane) offers minimal hydrophobicity gain while increasing viscosity and reducing reactivity for certain metal substrates [1].

Quantitative Differentiation of Dodecylsilane Versus Closest Analogs


Water Contact Angle: C12 Delivers Near-Maximal Hydrophobicity Without Fluorination

Dodecylsilane (C12)-modified mesoporous silica particles achieve a water contact angle of 98.6° ± 1.4°, representing a 2.1× increase over C8-modified particles (96.7° ± 1.2°) and a 4× increase over unmodified silica (25.3°) [1]. The contact angle of C18-modified particles is 102.1° ± 1.6°, only a 3.5° improvement over C12, indicating that C12 captures >95% of the maximum hydrophobicity achievable with non-fluorinated alkylsilanes [1].

Surface modification Hydrophobic coatings Wettability

Surface Energy Reduction: C12 Achieves 22.1 mJ/m² on Optimized SAMs

Self-assembled monolayers (SAMs) formed from dodecylsilane on silicon substrates under optimized conditions exhibit a surface energy of 22.1 mJ/m² and a water contact angle of 108° . Under suboptimal deposition conditions, these values degrade to 28.4 mJ/m² and 102°, respectively, highlighting the sensitivity of performance to processing parameters .

Self-assembled monolayers Surface energy Anti-fouling

Metal Surface Adsorption: SiH₃ Enables Room-Temperature SAMs on Au and Ti Without Hydroxyl Activation

Dodecylsilane, as a trihydridosilane, reacts with pure metal surfaces including gold, titanium, zirconium, and amorphous silicon via a dissociative adsorption mechanism at room temperature . This contrasts with alkoxy- and chloro-silanes, which require surface hydroxyl groups (e.g., on oxidized silicon or glass) for covalent attachment via condensation . The reactions can be conducted in the vapor phase or in aprotic solvents, but deposition in water or protic solvents must be avoided .

Metal passivation Microelectronics SAM formation

HPLC Mixed-Mode Selectivity: Dodecylsilane-Quaternary Ammonium Columns Eliminate Counter-Ion Requirements

A mixed-mode HPLC column incorporating a functional dodecylsilane group associated with a quaternary ammonium moiety enables fast electrochemical detection (ED-HPLC) of ascorbic acid without requiring counter-ions in the mobile phase [1]. This simplification reduces mobile phase preparation complexity and improves method robustness compared to conventional reversed-phase or ion-exchange columns [1].

HPLC stationary phases Mixed-mode chromatography Ascorbic acid analysis

Porous Silicon Functionalization: Dodecyl-Modified Pore Entrances Reduce Molecular Leaching by >8-Fold

Thermal hydrosilylation of 1-dodecene onto Si-H terminated porous silicon creates a hydrophobic dodecyl barrier at pore entrances, which reduces the leaching rate of a preloaded rhodamine test molecule into water by >8-fold compared to unmodified porous silicon [1]. This bifunctional material maintains hydrophilic inner pores while presenting hydrophobic pore mouths, enabling selective molecular gating [1].

Drug delivery Porous silicon Controlled release

Procurement-Driven Application Scenarios for Dodecylsilane


Hydrophobic Surface Modification of Silica-Based Materials for Self-Cleaning and Anti-Fouling Coatings

Dodecylsilane is the optimal alkylsilane choice when near-maximal water contact angle (≥98°) is required without the cost, viscosity, or limited incremental benefit of C18-silanes [1]. The contact angle data from mesoporous silica modifications (98.6° for C12 vs 102.1° for C18) demonstrates that C12 achieves >95% of C18's hydrophobicity at lower molecular weight and reduced procurement cost [1]. This makes dodecylsilane the preferred selection for industrial-scale hydrophobic treatments of silica fillers, glass surfaces, and ceramic coatings.

Self-Assembled Monolayers on Noble and Transition Metal Surfaces for Microelectronics Passivation

For applications requiring SAM formation on gold or titanium electrodes without an intervening oxide layer, dodecylsilane is functionally irreplaceable by conventional alkoxy- or chloro-silanes [1]. Its SiH₃ head group undergoes dissociative adsorption directly onto pure metal surfaces at room temperature, enabling passivation of sensor electrodes, microelectronic interconnects, and MEMS components where substrate hydroxylation is undesirable or impractical [1].

Mixed-Mode HPLC Column Functionalization for Simplified Bioanalytical Methods

When developing HPLC methods for charged analytes like ascorbic acid, dodecylsilane-based mixed-mode stationary phases eliminate the need for counter-ions in the mobile phase, reducing method complexity and improving robustness [2]. This directly translates to lower per-analysis reagent costs and easier method transfer across laboratories. The specific dodecylsilane-quaternary ammonium combination is validated in published comparative methods [2].

Controlled-Release Porous Silicon Platforms for Drug Delivery and Chemical Sensing

Dodecylsilane-derived hydrophobic barriers on porous silicon enable >8-fold reduction in molecular leaching rates from pore interiors, as quantified in rhodamine release studies [3]. This gating effect is critical for sustained-release drug delivery implants, where burst release must be minimized, and for chemical sensors requiring selective permeability to target analytes [3].

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